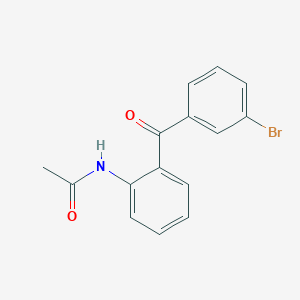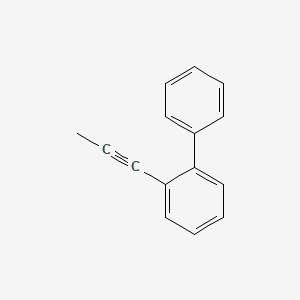
2-(Prop-1-yn-1-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-1-yn-1-yl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl core with a propynyl group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the coupling of a biphenyl derivative with a propynyl halide under palladium-catalyzed conditions. The reaction typically employs a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Prop-1-yn-1-yl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-yn-1-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the propynyl group to an alkyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Conversion to alkyl-substituted biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-(Prop-1-yn-1-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(Prop-1-yn-1-yl)-1,1’-biphenyl involves its interaction with specific molecular targets. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity. The biphenyl core can also engage in π-π interactions with aromatic residues in proteins, influencing their conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-1-yn-1-yl)pyridine
- Prop-2-yn-1-ylbenzene
- 1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
Uniqueness
2-(Prop-1-yn-1-yl)-1,1’-biphenyl is unique due to its biphenyl core, which provides distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C15H12 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-phenyl-2-prop-1-ynylbenzene |
InChI |
InChI=1S/C15H12/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h3-7,9-12H,1H3 |
InChI Key |
LDRPBZXQSYULPA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R)-3-hydroxy-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid](/img/structure/B14123785.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B14123800.png)

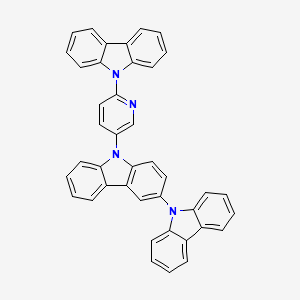
![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14123817.png)
![4-IMidazolidinone, 5-[(S)-(benzoyloxy)[1-(triphenylMethyl)-1H-iMidazol-4-yl]Methyl]-2-(1,1-diMethylethyl)-3-Methyl-, (2R,5S)-](/img/structure/B14123818.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B14123823.png)
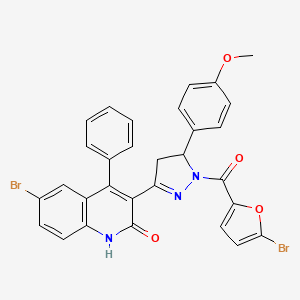
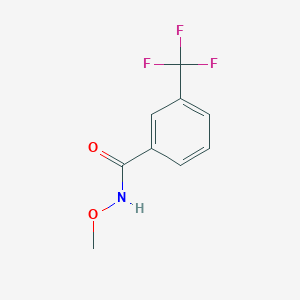
![2-Chloro-5-[2-(6-chloropyridin-3-yl)ethynyl]pyridine](/img/structure/B14123848.png)
